4-chloro-1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-chloro-1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide, also known as CEM-102, is a compound that has been extensively studied for its potential use in the treatment of bacterial infections. This compound belongs to the class of pyrazole carboxamides and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of 4-chloro-1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which is responsible for the formation of peptide bonds during protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide is its broad-spectrum activity against a wide range of bacteria. However, one of the limitations of this compound is its potential for the development of resistance, which is a common problem with many antibacterial agents.
Future Directions
Future research on 4-chloro-1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide could focus on the development of new analogs with improved activity and reduced potential for resistance. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in the treatment of bacterial infections.
Synthesis Methods
The synthesis of 4-chloro-1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid with 5-methyl-3-isoxazolecarboxylic acid hydrazide in the presence of a coupling agent such as EDCI or DCC. The resulting compound is then purified by column chromatography to obtain the final product.
Scientific Research Applications
4-chloro-1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential use as an antibacterial agent. It has shown activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. In addition, this compound has also shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
properties
Molecular Formula |
C10H11ClN4O2 |
---|---|
Molecular Weight |
254.67 g/mol |
IUPAC Name |
4-chloro-1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H11ClN4O2/c1-3-15-5-7(11)9(13-15)10(16)12-8-4-6(2)17-14-8/h4-5H,3H2,1-2H3,(H,12,14,16) |
InChI Key |
JOLUDGKCSAKVGX-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=NOC(=C2)C)Cl |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=NOC(=C2)C)Cl |
Origin of Product |
United States |
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